cis-3-Hexenyl lactate
Description
Historical Context of Ester Research in Natural Products
The study of organic compounds derived from living organisms, known as natural products, dates back to the early 19th century and laid the foundation for organic chemistry. wou.edu Initially, it was believed that a "vital force" present only in living organisms could create these compounds. hebmu.edu.cn This notion was dispelled in the mid-19th century, establishing organic chemistry as the study of carbon compounds. hebmu.edu.cn
Early investigations into natural products included the work of Michel Chevreul around 1816 on soaps, which are formed through a process called saponification—the breakdown of esters in fats and oils. wou.edu This foundational research paved the way for the field of synthetic organic chemistry. wou.edu Esters, widely distributed in nature, are responsible for the natural fragrances and flavors of many fruits and flowers. ebsco.com
The development of esterification techniques, such as the Yamaguchi esterification developed in 1979, has been crucial for the synthesis of complex natural products and their analogs. frontiersin.org Today, esters are vital in various industries, including pharmaceuticals, cosmetics, and food production, for their therapeutic properties and organoleptic qualities. ebsco.comfrontiersin.orgnih.gov
Significance of cis-3-Hexenyl Lactate (B86563) as a Target Compound in Chemical Sciences
Cis-3-Hexenyl lactate, with its distinct green, leafy, and fruity notes, is a valuable target compound in the flavor and fragrance industries. chemicalbook.comsinofoodsupply.com Its aroma profile is described as having waxy and melon undertones, making it suitable for creating fresh, natural scents in perfumes and enhancing a variety of food flavors. ulprospector.comthegoodscentscompany.com In perfumery, it is used to impart natural freshness to floral compositions. hermitageoils.com In the food industry, it is utilized in flavors for products like tomato, pear, apple, melon, and strawberry, and it can also enhance caramel (B1170704) notes. ulprospector.comthegoodscentscompany.com
The synthesis of flavor esters like this compound is an area of active research, with a focus on environmentally friendly biocatalytic methods. nih.govresearchgate.net The use of enzymes, such as lipases, in the synthesis of these esters is preferred as it aligns with the principles of "Green Chemistry" and meets consumer demand for natural products. nih.govpageplace.de The chemical structure of this compound, featuring an ester functional group and a cis double bond in the hexenyl chain, is crucial to its characteristic green aroma. sinofoodsupply.com
Overview of Current Research Trajectories for Related Green Leaf Volatiles
Green Leaf Volatiles (GLVs) are C6 compounds, including aldehydes, alcohols, and their esters, that are released by plants upon tissue damage. nih.govnih.gov The characteristic "green" smell of freshly cut grass is due to these compounds. mdpi.com Research on GLVs has revealed their significant role in plant defense mechanisms. nih.govoup.com
Current research is exploring the multifaceted functions of GLVs. They act as signaling molecules within and between plants, warning of herbivore attacks and priming defenses in neighboring plants. mdpi.comoup.comresearchgate.net GLVs can directly deter herbivores and have antifungal and antibacterial properties. oup.compnas.org They also play a role in indirect defense by attracting natural enemies of herbivores. nih.govpnas.org
The biosynthesis of GLVs occurs through the hydroperoxide lyase (HPL) branch of the oxylipin pathway, starting from fatty acids. nih.govresearchgate.net While intact plant tissues have low levels of GLVs, a rapid "GLV burst" occurs within seconds of damage. nih.govoup.com Scientists are investigating how to modify GLV biosynthesis in plants to enhance their resistance to pests and pathogens. pnas.org Furthermore, there is growing evidence that GLVs may also help protect plants against abiotic stresses such as heat, cold, and drought. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-hex-3-enyl] 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLLMULULOBXBY-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886469 | |
| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity, green odour | |
| Record name | cis-3-Hexenyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
71.00 °C. @ 0.70 mm Hg | |
| Record name | cis-3-Hexenyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | cis-3-Hexenyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | cis-3-Hexenyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.968-0.984 | |
| Record name | cis-3-Hexenyl lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
61931-81-5 | |
| Record name | (Z)-3-Hexenyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61931-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl lactate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-HEXENYL LACTATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55ET6N4SAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-3-Hexenyl lactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemoenzymatic Production of Cis 3 Hexenyl Lactate
Conventional Esterification Pathways for cis-3-Hexenyl Lactate (B86563)
Conventional chemical synthesis provides a direct and established route to cis-3-Hexenyl lactate. This method typically involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst, a process known as esterification.
Esterification of cis-3-Hexenol with Lactic Acid
The most direct conventional pathway for producing this compound is the Fischer esterification of cis-3-Hexenol with Lactic Acid. In this acid-catalyzed reaction, the hydroxyl group (-OH) of cis-3-Hexenol attacks the carbonyl carbon of Lactic Acid. The subsequent departure of a water molecule results in the formation of the ester, this compound. This reaction is reversible, and its equilibrium can be manipulated to favor the formation of the product.
While direct synthesis of this compound is not extensively detailed in the provided research, the principle is well-established through the synthesis of similar compounds. For instance, other derivatives of cis-3-Hexenol, such as cis-3-Hexenyl Benzoate and cis-3-Hexenyl Salicylate, are synthesized industrially through the esterification of cis-3-Hexenol with their corresponding carboxylic acids, benzoic acid and salicylic (B10762653) acid, respectively. foreverest.net
Optimization of Reaction Conditions and Yields
To maximize the yield of this compound and ensure the efficiency of the esterification process, several reaction conditions must be carefully optimized. The principles of optimization can be inferred from studies on similar esterification reactions, such as the synthesis of cis-3-hexen-1-yl acetate (B1210297). researchgate.net Key parameters that influence the reaction outcome include temperature, reaction time, substrate molar ratio, and the choice and concentration of the catalyst.
Typically, increasing the temperature can accelerate the reaction rate. However, excessively high temperatures may lead to undesirable side reactions or degradation of the reactants or product. The molar ratio of the reactants is also critical; using an excess of one reactant, often the less expensive one, can shift the equilibrium towards the product side, thereby increasing the yield. For example, in the optimized synthesis of cis-3-hexen-1-yl acetate, a substrate molar ratio of 1:3.41 (alcohol to acid) was found to be optimal. researchgate.net
Table 1: Key Parameters for Optimizing Esterification Reactions
| Parameter | General Effect on Reaction | Considerations for Optimization |
|---|---|---|
| Temperature | Increases reaction rate. | Must be controlled to prevent side reactions and degradation. researchgate.net |
| Reaction Time | Affects the extent of conversion to the product. | Needs to be sufficient for reaching equilibrium without causing product degradation. researchgate.net |
| Substrate Molar Ratio | Shifts equilibrium to favor product formation. | An excess of one reactant can increase yield. researchgate.net |
| Catalyst | Increases the rate at which equilibrium is reached. | The type and concentration can affect reaction specificity and efficiency. |
| Removal of Water | Shifts equilibrium towards product formation. | Techniques like azeotropic distillation are often employed. |
Biocatalytic and Enzymatic Synthesis Approaches
Chemoenzymatic and biocatalytic methods offer greener and more specific alternatives to conventional chemical synthesis. nih.gov These approaches utilize enzymes or whole microbial systems to catalyze the production of this compound, often with high selectivity and under milder reaction conditions.
Exploration of Acetyltransferase Analogs and Esterase Activities for Hexenyl Esters
Enzymes, particularly from the transferase and hydrolase families, are central to biocatalytic ester synthesis.
Alcohol Acyltransferases (AATs): These enzymes are highly promising for ester biosynthesis as they catalyze the condensation of an acyl-CoA molecule with an alcohol to form an ester. nih.gov The biosynthesis of lactate esters has been demonstrated in engineered Escherichia coli by creating a pathway that includes an alcohol acyltransferase (AAT) to condense lactyl-CoA with an alcohol. biorxiv.org This establishes a clear enzymatic route that could be adapted for this compound production. AATs are part of the broader BAHD superfamily of acyltransferases, which are characterized by a conserved HxxxD motif essential for their catalytic activity. nih.govresearchgate.net The substrate flexibility of some AATs suggests that an enzyme capable of utilizing lactyl-CoA and cis-3-Hexenol could be identified or engineered. nih.gov
Esterases: While typically known for catalyzing the hydrolysis of esters, esterases can also be used for synthesis under specific conditions (e.g., low water activity). nih.govmdpi.com Their ability to catalyze both the formation and hydrolysis of ester bonds makes them valuable biocatalysts. nih.govmdpi.com Research has demonstrated the existence of (Z)-3-hexenyl acetate esterase activity in plants, which is involved in cleaving the acetate ester to release (Z)-3-hexenol. researchgate.net This confirms that enzymes specifically interacting with hexenyl esters exist in nature. Furthermore, engineered E. coli strains expressing specific esterases have been successfully used for the production of short-chain esters like ethyl lactate and ethyl acetate, demonstrating the potential of this enzyme class for direct esterification of an acid and an alcohol. nih.gov
Microbial Fermentation Strategies for Volatile Ester Biosynthesis
Microbial fermentation presents a method for producing this compound directly from simple feedstocks like sugars. This involves engineering a microorganism to house the complete biosynthetic pathway for both the alcohol (cis-3-Hexenol) and the acid (Lactic Acid) precursors, as well as the final esterification step.
A successful strategy for producing lactate esters has been demonstrated in E. coli. biorxiv.orgutk.edu This involved creating a "pyruvate-to-lactate ester module" composed of three key enzymes:
Lactate dehydrogenase (ldhA): Converts pyruvate (B1213749) to lactate.
Propionate (B1217596) CoA-transferase (pct): Activates lactate to lactyl-CoA.
Alcohol acyltransferase (AAT): Condenses lactyl-CoA with an alcohol to form the final lactate ester. biorxiv.org
To produce this compound, this system would need to be combined with a pathway for the biosynthesis of cis-3-Hexenol. Such pathways exist and often start from unsaturated fatty acids like linolenic acid. google.comgoogle.com The process involves the action of a lipoxygenase and a hydroperoxide lyase to produce cis-3-hexenal, which is then reduced to cis-3-hexenol by a yeast or its enzymes. google.comgoogle.com By integrating these two pathways into a single microbial host, it is theoretically possible to achieve de novo biosynthesis of this compound from a simple carbon source.
Table 2: A Potential Integrated Microbial Fermentation Pathway
| Pathway Stage | Precursor | Key Enzyme(s) | Product |
|---|---|---|---|
| Acid Production | Pyruvate | Lactate dehydrogenase | Lactic Acid |
| Alcohol Production | Linolenic Acid | Lipoxygenase, Hydroperoxide Lyase, Alcohol Dehydrogenase | cis-3-Hexenol |
| Ester Formation | Lactic Acid + cis-3-Hexenol | Propionate CoA-transferase, Alcohol Acyltransferase | this compound |
Lactic Acid Bacteria (LAB) are well-known for their role in fermentation, where they produce lactic acid as a primary metabolic product. frontiersin.org They are also capable of producing a wide array of other volatile compounds that contribute to the flavor and aroma of fermented foods. nih.govmdpi.com The metabolic activities of LAB are responsible for generating complex mixtures of aromas through the breakdown of sugars, proteins, and fats. core.ac.uk
Notably, some strains of LAB have been shown to produce hexenyl esters. For example, Lactobacillus plantarum, a facultative heterofermentative bacterium, has been identified as producing cis-3-hexenyl propionate during sourdough fermentation. core.ac.ukresearchgate.net Given that LAB naturally produce the lactic acid precursor and have demonstrated the ability to synthesize a closely related hexenyl ester, they represent a promising native system for the potential production of this compound. The specific volatile profile produced by LAB can be influenced by the bacterial strain and the composition of the fermentation substrate. nih.gov
Fermentation Parameters Influencing cis-3-Hexenyl Ester Production
The production of cis-3-hexenyl esters, including the lactate variant, through enzymatic or whole-cell fermentation is a complex process influenced by multiple interdependent parameters. Optimizing these factors is critical to maximize yield and reaction efficiency. While direct fermentation from simple sugars to this compound is an emerging field, extensive research on analogous short-chain flavor esters provides a clear framework for the key influencing parameters. biorxiv.orgosti.gov The enzymatic synthesis typically involves the esterification of cis-3-hexenol with lactic acid or the transesterification with an alkyl lactate, often catalyzed by lipases.
Key parameters that govern the production yield include:
Reaction Temperature: Temperature affects both enzyme activity and stability. For the synthesis of cis-3-hexen-1-yl acetate, a closely related ester, a temperature of around 48.5°C was found to be optimal when using immobilized lipase (B570770) from Rhizomucor miehei. researchgate.net
Substrate Molar Ratio: The ratio of the alcohol (cis-3-hexenol) to the acyl donor (lactic acid or its ester) is a crucial factor. An excess of one substrate can shift the reaction equilibrium towards product formation. For instance, a 2.5:1 molar ratio of triacetin (B1683017) to cis-3-hexen-1-ol (B126655) was identified as optimal for acetate synthesis. researchgate.net
Enzyme Concentration: A higher concentration of the biocatalyst generally leads to a faster reaction rate. However, there is a saturation point beyond which increasing the enzyme amount does not significantly increase the conversion rate and adds to the cost. nih.gov
Water Content/Activity: In esterification reactions, water is a byproduct, and its presence can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. jcsp.org.pk Controlling water activity, for example by using molecular sieves or performing the reaction in non-polar organic solvents, is essential for achieving high conversion rates. jcsp.org.pkresearchgate.net However, a minimal amount of water is often necessary to maintain the enzyme's catalytically active conformation.
Reaction Time: The time required to reach maximum conversion depends on the other parameters. For cis-3-hexen-1-yl acetate, optimal reaction times have been reported in the range of 19 to 48 hours. researchgate.netjcsp.org.pk
Solvent Choice: The choice of solvent can significantly impact enzyme activity and substrate solubility. Non-polar solvents like n-hexane are commonly used as they minimize enzyme deactivation and reduce water's negative impact on the equilibrium. researchgate.netjcsp.org.pk
The table below summarizes findings from a study on the enzymatic synthesis of cis-3-hexen-1-yl acetate, which serves as a model for this compound production.
| Parameter | Optimal Value | Impact on Molar Conversion |
|---|---|---|
| Reaction Time | 19.2 h | Affects the extent to which the reaction reaches equilibrium. |
| Temperature | 48.5°C | Crucial for enzyme activity; one of the most important parameters. |
| Enzyme Amount | 0.09 BAUN | Directly influences the reaction rate. |
| Substrate Molar Ratio (Triacetin:cis-3-hexen-1-ol) | 2.5:1 | Shifts reaction equilibrium to favor product formation; highly significant. |
| Added Water Content | 7.85% | Has a lesser, but still present, effect on molar conversion. |
Chiral Synthesis and Stereoisomeric Control in Lactate Esters
Lactic acid possesses a chiral center, existing as two enantiomers: (S)-lactic acid (L-lactic acid) and (R)-lactic acid (D-lactic acid). Consequently, this compound can exist as either cis-3-hexenyl (S)-lactate or cis-3-hexenyl (R)-lactate. The specific stereoisomer can significantly influence the olfactory properties of the final product. Therefore, achieving stereoisomeric control is a key challenge and objective in its synthesis.
Several strategies are employed for the chiral synthesis of lactate esters:
Enzymatic Resolution: This is a common and effective method that utilizes the enantioselectivity of enzymes, particularly lipases. For example, the hydrolysis of a racemic mixture of lactate esters can be performed using a lipase like that from Candida rugosa. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) into the corresponding acid, leaving the other enantiomer (the S-ester) unreacted and in high enantiomeric purity. researchgate.net This allows for the separation of the two enantiomer streams.
Asymmetric Synthesis using Chiral Auxiliaries: This chemical approach involves attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. Lactic acid itself, or its derivatives, can be used as a chiral auxiliary. acs.org In one reported method, an optically active 3-cyclohexene-1-carboxylic acid was synthesized through a diastereoselective Diels-Alder reaction where a lactic acid ester served as the chiral auxiliary. acs.org This principle can be adapted for other syntheses requiring stereocontrol.
Biocatalytic Asymmetric Reduction: Chiral lactate esters can be produced by the asymmetric reduction of the corresponding α-keto esters (pyruvates). Lactate dehydrogenases (LDHs) are enzymes that catalyze this reduction with high stereoselectivity. nih.gov By selecting an appropriate LDH (either L-LDH or D-LDH), it is possible to synthesize either the (S)- or (R)-lactic acid derivative with excellent enantiomeric excess (>99.5%). nih.gov
The table below illustrates the effectiveness of different lactate dehydrogenases in producing specific chiral acids, a process directly applicable to creating the chiral lactate precursor for esterification.
| Enzyme Source | Type | Product Enantiomer | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Leuconostoc mesenteroides | d-LmLDH | (S)-TFLA | >99.5% |
| Gallus gallus* (Chicken) | l-LDH | (R)-TFLA | >99.5% |
Sustainable and Green Chemistry Principles in this compound Synthesis
The production of fragrance ingredients like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.net This involves a shift from traditional chemical synthesis, which often uses harsh conditions and hazardous materials, to more sustainable alternatives. nih.govmatec-conferences.org Key green chemistry principles applied to this synthesis include the use of biocatalysis, renewable feedstocks, and the minimization of waste. researchgate.netmatec-conferences.org
A cornerstone of green synthesis is the use of renewable feedstocks instead of petrochemicals. premiumbeautynews.com For this compound, this requires sustainable sources for both of its precursors: cis-3-hexenol and lactic acid.
cis-3-Hexenol: This alcohol, known as leaf alcohol, is a "green leaf volatile" (GLV) naturally present in many plants. While it can be extracted, biotechnological routes are becoming more prevalent. It can be synthesized from renewable unsaturated fatty acids, such as linolenic acid, through enzymatic pathways. google.com
Lactic Acid: Lactic acid is widely produced through the fermentation of sugars derived from renewable biomass. ieabioenergy.com Common feedstocks include starch crops (corn, wheat), sugar crops (sugarcane, beet), and increasingly, lignocellulosic materials from agricultural residues. ieabioenergy.com This bio-based production is a mature technology.
Furthermore, advanced metabolic engineering allows for the direct microbial biosynthesis of lactate esters from simple sugars like glucose in a single fermentation process. biorxiv.orgosti.gov Engineered E. coli have been developed to co-produce both the lactate and alcohol precursors and then condense them to form the final ester, representing a highly integrated and renewable production route. osti.gov
| Precursor Component | Bio-based Feedstock | Production Method | Reference |
|---|---|---|---|
| cis-3-Hexenol | Unsaturated Fatty Acids (e.g., Linolenic Acid) | Enzymatic reduction | google.com |
| Lactic Acid | Corn, Sugarcane, Beetroot | Fermentation of sugars | premiumbeautynews.comieabioenergy.com |
| Lactic Acid | Lignocellulosic Biomass (e.g., straw) | Advanced fermentation of released sugars | ieabioenergy.com |
| Ethyl Lactate (as a model) | Glucose | Direct microbial biosynthesis in engineered E. coli | biorxiv.orgosti.gov |
To quantify and compare the environmental sustainability of different production methods for fragrance ingredients, Life Cycle Assessment (LCA) is the most recognized and comprehensive tool. researchgate.netrsc.org An LCA evaluates the environmental impacts of a product across its entire life cycle, from raw material extraction ("cradle") to the factory gate ("gate"). perfumerflavorist.com
A comparative LCA for this compound would typically analyze the following routes:
Traditional Chemical Synthesis: Often involves petrochemical feedstocks, mineral acid catalysts (e.g., sulfuric acid), high temperatures, and organic solvents, which can lead to significant waste and energy consumption. researchinschools.orgjetir.org
Chemoenzymatic/Biocatalytic Synthesis: Utilizes renewable feedstocks and enzymes (lipases) as catalysts. These processes run under milder conditions, are highly selective (reducing byproducts), and the biocatalyst can often be recycled. matec-conferences.org
Direct Fermentation: A one-pot process using engineered microbes to convert a simple renewable feedstock like glucose directly into the final ester. This route can significantly simplify the production chain. osti.gov
| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis | Direct Fermentation |
|---|---|---|---|
| Feedstock | Typically fossil-based | Renewable (e.g., plant oils, sugars) | Renewable (e.g., glucose from biomass) |
| Catalyst | Corrosive mineral acids, metals | Enzymes (biodegradable, reusable) | Whole-cell biocatalyst |
| Reaction Conditions | High temperature/pressure | Mild (near-ambient) temperature/pressure | Mild (physiological) temperature/pressure |
| Waste Generation (E-factor) | High (catalyst waste, byproducts) | Low (high selectivity) | Low (integrated process) |
| Energy Consumption | High | Low | Moderate (fermentation and downstream processing) |
| Overall Environmental Hotspots | Fossil resource depletion, hazardous waste | Agricultural impacts of feedstock production | Energy for fermentation/purification, feedstock agriculture |
Advanced Analytical Techniques for Characterization and Quantification of Cis 3 Hexenyl Lactate
Chromatographic Separations for cis-3-Hexenyl lactate (B86563) Analysis
Chromatographic techniques are fundamental for the separation of cis-3-Hexenyl lactate from complex matrices, enabling its identification and quantification. Both gas and liquid chromatography play crucial roles in its analysis.
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. Method development focuses on optimizing separation efficiency and detection sensitivity. A typical GC system for this analysis would employ a capillary column with a stationary phase of intermediate polarity, such as one containing a percentage of phenyl substitution (e.g., 5% phenyl-methylpolysiloxane). thermofisher.com This choice allows for the separation of analytes based on both boiling point and subtle differences in polarity. thermofisher.com
Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters for a GC method for this compound would include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov While specific validated methods for this compound are not extensively published, a hypothetical validated GC-FID (Flame Ionization Detection) method could exhibit the parameters shown in the interactive table below.
Interactive Data Table: Hypothetical GC-FID Method Validation Parameters for this compound
| Parameter | Specification | Description |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane | A common column for the separation of volatile and semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 50 °C (2 min), ramp at 10 °C/min to 250 °C (hold 5 min) | A temperature gradient to separate compounds with a range of boiling points. |
| Detector | FID at 275 °C | A sensitive detector for organic compounds. |
| Linearity (r²) | > 0.995 | Indicates a strong correlation between concentration and detector response. |
| LOD | 0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| LOQ | 0.15 µg/mL | The lowest concentration of analyte that can be accurately quantified. |
| Precision (%RSD) | < 5% | Measures the closeness of repeated measurements. |
| Accuracy (% Recovery) | 95-105% | Measures the closeness of the measured value to the true value. |
While GC is the preferred method for volatile compounds, high-performance liquid chromatography (HPLC) can be employed, particularly for non-volatile derivatives or when analyzing less volatile matrices. The direct analysis of this compound by HPLC is challenging due to its volatility and lack of a strong UV chromophore. nih.gov However, derivatization with a UV-active agent can enable sensitive detection by HPLC with a Diode Array Detector (DAD). nih.gov
Reversed-phase HPLC, using a C18 column, is a common mode of separation for a wide range of organic molecules. nih.gov For lactate esters, mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The development of an HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation from other components in the sample. Chiral HPLC could also be utilized to separate the enantiomers of this compound if required. mdpi.com
Advanced Derivatization Techniques for Enhanced Detection
The chemical structure of this compound, which contains a secondary hydroxyl group, presents opportunities for targeted derivatization to improve its analytical detection, particularly in gas chromatography (GC). Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. phenomenex.blog For GC, the primary goals are to increase volatility and thermal stability, and to enhance detector response. libretexts.org The principal functional group targeted in this compound for derivatization is the active hydrogen of its hydroxyl group. libretexts.org
Common derivatization strategies applicable to the hydroxyl moiety of this compound include silylation and acylation.
Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog This transformation reduces the polarity and boiling point of the molecule, leading to better peak shape and sensitivity in GC analysis. phenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com The reaction is typically straightforward, though factors like steric hindrance can influence the reaction rate. sigmaaldrich.com For moderately hindered hydroxyl groups, a catalyst like trimethylchlorosilane (TMCS) can be added to the BSTFA reagent to improve the reaction efficiency. phenomenex.blogsigmaaldrich.com The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Care must be taken to ensure anhydrous conditions, as the presence of moisture can deactivate the silylating reagent and decompose the resulting TMS-derivative. sigmaaldrich.com
Acylation: This technique involves converting the hydroxyl group into an ester. While this compound is already an ester, its free hydroxyl group can be further acylated. This process can be used to introduce specific chemical groups that enhance detection. For instance, using fluorinated acylating agents, such as heptafluorobutyl chloroformate (HFBCF), can create derivatives that are highly sensitive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. nih.gov Acylation can also improve the thermal stability of the analyte. libretexts.org
The choice of derivatization technique depends on the analytical objective, the matrix in which the analyte is present, and the specific instrumentation being used. The optimization of reaction conditions, including reagent concentration, temperature, and time, is crucial for achieving complete derivatization and obtaining reliable, reproducible results. sigmaaldrich.com
| Derivatization Method | Typical Reagent(s) | Target Functional Group | Primary Advantages for GC Analysis | Key Considerations |
|---|---|---|---|---|
| Silylation | BSTFA, BSTFA + TMCS, TMSI | Hydroxyl (-OH) | Increases volatility, improves thermal stability, enhances peak shape. phenomenex.bloglibretexts.org | Reaction is sensitive to moisture; requires anhydrous conditions. sigmaaldrich.com |
| Acylation (Fluorinated) | HFBCF, TFECF | Hydroxyl (-OH) | Creates derivatives suitable for highly sensitive Electron Capture Detection (ECD). nih.gov | Reagents can be corrosive; byproducts may interfere with analysis. |
| Acylation (Standard) | Acetyl Chloride, Benzoyl Chloride | Hydroxyl (-OH) | Increases thermal stability; can introduce a UV-active chromophore for HPLC. libretexts.org | May significantly increase molecular weight, affecting volatility. |
Quantitative Analysis Methodologies and Trace Detection
Quantitative analysis of this compound, especially at trace levels in complex matrices like food and environmental samples, relies on high-resolution chromatographic techniques coupled with sensitive detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is a predominant technique for the analysis of volatile and semi-volatile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides excellent separation efficiency (GC) and definitive identification and quantification (MS). For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which dramatically increases sensitivity and selectivity by reducing background noise from co-eluting matrix components. The quantification is based on the integrated peak area of a characteristic ion, which is compared against a calibration curve generated from standards of known concentrations.
Challenges in Trace Detection: A significant challenge in trace quantitative analysis is the "matrix effect," where co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal. nih.govlongdom.org This can result in inaccurate quantification. To mitigate matrix effects, several strategies are employed:
Sample Cleanup: Implementing thorough sample preparation and cleanup steps (e.g., solid-phase extraction, SPE) to remove interfering compounds.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects. longdom.org
Use of Internal Standards: Adding a known amount of a chemically similar but isotopically labeled compound (e.g., deuterated this compound) to both the samples and calibration standards. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte's signal.
Method Validation and Performance: A quantitative method must be validated to ensure its reliability. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A high coefficient of determination (R²) is desired (>0.99).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Precision and Accuracy: Measured through replicate analyses of spiked samples at different concentrations to assess the closeness of results to each other (precision) and to the true value (accuracy).
While specific performance data for this compound is not widely published, data from the analysis of similar analytes, such as other lactate derivatives in biological fluids, can provide an indication of expected performance. For example, a validated chiral-LC-MS method for lactate analysis after derivatization reported LOD and LOQ values of 0.01 µg/mL and 0.033 µg/mL, respectively. nih.gov Such low detection limits are essential for trace analysis in complex food and flavor applications.
| Analytical Technique | Detector Mode | Typical Application | Key Performance Metrics (Illustrative) | Strategies for Trace Analysis |
|---|---|---|---|---|
| GC-MS | Selected Ion Monitoring (SIM) | Flavor and fragrance profiling, food analysis, environmental monitoring. | LOD: 0.1-10 ng/L; LOQ: 0.5-30 ng/L; Linearity (R²): >0.99 | Derivatization, matrix-matched standards, use of internal standards. |
| GC-MS/MS | Multiple Reaction Monitoring (MRM) | Analysis in highly complex matrices (e.g., spices, biological tissues). | LOD: <0.1 ng/L; LOQ: <0.5 ng/L; Linearity (R²): >0.995 | High selectivity reduces matrix interference, stable isotope dilution analysis. |
| LC-MS/MS | MRM | Analysis of less volatile derivatives or in matrices unsuitable for GC. | LOD: 0.01 µg/mL; LOQ: 0.033 µg/mL (based on similar analytes). nih.gov | Derivatization to enhance ionization, advanced sample cleanup. |
Metabolic Pathways and Biotransformation of Cis 3 Hexenyl Lactate
In Vivo Metabolic Fate and Degradation Pathways
Upon entering a biological system, the primary metabolic fate of cis-3-Hexenyl lactate (B86563) is dictated by its ester linkage. It is anticipated to undergo rapid hydrolysis, a common metabolic route for ester-containing compounds. This initial breakdown step is crucial as it liberates the two constituent components: cis-3-Hexen-1-ol (B126655), also known as leaf alcohol, and lactic acid.
Enzymatic Hydrolysis and Esterase Activity in Biological Systems
The hydrolysis of cis-3-Hexenyl lactate is catalyzed by a broad class of enzymes known as esterases, with carboxylesterases (CES) playing a significant role. researchgate.net These enzymes are ubiquitously distributed throughout mammalian tissues, with high concentrations found in the liver, intestine, and blood plasma. nih.gov Carboxylesterases exhibit broad substrate specificity and are responsible for the hydrolysis of a wide variety of ester-containing xenobiotics and endogenous compounds. nih.gov
While direct studies on the specific carboxylesterase isoforms that preferentially hydrolyze this compound are limited, research on structurally similar compounds, such as cis-3-Hexenyl acetate (B1210297), provides valuable insights. Studies in plants have identified specific carboxylesterases, like AtCXE12 in Arabidopsis thaliana, that efficiently convert cis-3-Hexenyl acetate to cis-3-Hexen-1-ol. nih.govresearchgate.net It is highly probable that mammalian carboxylesterases with similar catalytic activity are responsible for the hydrolysis of this compound in vivo. The rate of hydrolysis can be influenced by factors such as the chain length and structure of both the alcohol and acid moieties of the ester.
Identification of Metabolites and Associated Biological Processes
Following the initial enzymatic hydrolysis, the two primary metabolites of this compound are cis-3-Hexen-1-ol and lactic acid.
Metabolism of cis-3-Hexen-1-ol:
Cis-3-Hexen-1-ol, a six-carbon unsaturated alcohol, is expected to be metabolized through pathways common to other short-chain alcohols. nih.govnih.gov The primary route of metabolism for alcohols involves oxidation. This process typically occurs in the liver and involves the following steps:
Oxidation to an Aldehyde: Alcohol dehydrogenase (ADH) enzymes will likely oxidize cis-3-Hexen-1-ol to its corresponding aldehyde, cis-3-hexenal. youtube.com
Oxidation to a Carboxylic Acid: The resulting aldehyde is then rapidly oxidized further by aldehyde dehydrogenase (ALDH) enzymes to form cis-3-hexenoic acid. nih.gov
Following oxidation, the resulting carboxylic acid can undergo further metabolism. Potential subsequent pathways include:
Beta-oxidation: The hexenoic acid may be shortened via beta-oxidation, a process that breaks down fatty acids to produce energy.
Conjugation: The original alcohol or its acidic metabolite can also undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion in the urine.
Metabolism of Lactic Acid:
Lactic acid, as an endogenous molecule, is readily incorporated into central metabolic pathways. It can be converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH) and subsequently enter the citric acid cycle (Krebs cycle) to be completely oxidized to carbon dioxide and water for energy production. Alternatively, pyruvate can be used as a substrate for gluconeogenesis, the process of synthesizing glucose, primarily in the liver.
Comparative Metabolic Studies with Other cis-3-Hexenyl Esters (e.g., cis-3-Hexenyl Acetate)
Direct comparative metabolic studies in mammals between this compound and other cis-3-Hexenyl esters, such as cis-3-Hexenyl acetate, are not extensively documented in the available scientific literature. However, based on the fundamental principles of ester metabolism, some inferences can be drawn.
Acetic acid, like lactic acid, is an endogenous compound that is readily metabolized. It is converted to acetyl-CoA, which is a central molecule in metabolism, entering the citric acid cycle or being utilized in fatty acid synthesis.
The following table summarizes the probable comparative metabolism:
| Feature | This compound | cis-3-Hexenyl Acetate |
| Initial Metabolic Step | Enzymatic hydrolysis by esterases | Enzymatic hydrolysis by esterases |
| Primary Metabolites | cis-3-Hexen-1-ol and Lactic Acid | cis-3-Hexen-1-ol and Acetic Acid |
| Metabolism of Alcohol Moiety | Oxidation to cis-3-hexenal, then to cis-3-hexenoic acid, followed by potential beta-oxidation and conjugation. | Oxidation to cis-3-hexenal, then to cis-3-hexenoic acid, followed by potential beta-oxidation and conjugation. |
| Metabolism of Acid Moiety | Enters endogenous lactate pool, converted to pyruvate for energy production or gluconeogenesis. | Enters endogenous acetate pool, converted to acetyl-CoA for energy production or fatty acid synthesis. |
Environmental Fate and Atmospheric Chemistry of Cis 3 Hexenyl Lactate
Gas-Phase Reactions with Atmospheric Oxidants (OH Radicals, O₃, NO₃)
Once emitted into the troposphere, the primary removal pathway for cis-3-Hexenyl lactate (B86563) is through gas-phase oxidation reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). thegoodscentscompany.com Photolysis is not considered a significant removal mechanism for esters of this type, as their UV absorption is only significant at wavelengths below 240 nm, which are not prevalent in the lower atmosphere. thegoodscentscompany.com The dominant degradation process is initiated by OH radicals during the daytime, while reactions with O₃ and NO₃ radicals can be significant both day and night, with NO₃ being the primary oxidant during nighttime. thegoodscentscompany.com
While direct kinetic studies on cis-3-Hexenyl lactate are not extensively available in peer-reviewed literature, a substantial body of research exists for structurally similar cis-3-hexenyl esters, such as the formate and acetate (B1210297) derivatives. thegoodscentscompany.comfoodb.ca These studies provide valuable insight into the likely atmospheric behavior of this compound. The presence of a C=C double bond in the hexenyl moiety of the molecule makes it highly susceptible to attack by these oxidants. thegoodscentscompany.com The reaction with OH radicals is expected to be the most rapid and therefore the primary determinant of its atmospheric lifetime. thegoodscentscompany.com Reactions with O₃ (ozonolysis) and NO₃ radicals also contribute to its degradation, leading to the formation of various oxygenated products and potentially secondary organic aerosols. thegoodscentscompany.comfoodb.ca
Kinetics and Reaction Rate Coefficients under Simulated Atmospheric Conditions
The speed at which this compound is removed from the atmosphere is determined by its reaction rate coefficients with the aforementioned oxidants. Experiments conducted in environmental simulation chambers under atmospheric pressure (≈1000 mbar) and at ambient temperatures (≈298 K) have determined these coefficients for a range of cis-3-hexenyl esters. thegoodscentscompany.comrivm.nl This data, obtained through relative rate techniques, allows for comparison and prediction of atmospheric lifetimes.
For the OH radical, the reaction is very fast, with rate coefficients for various cis-3-hexenyl esters typically falling in the range of (3-11) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. thegoodscentscompany.com The reaction of cis-3-hexenyl acetate with NO₃ radicals was found to have a rate coefficient of (2.46 ± 0.75) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. foodb.ca Ozonolysis is a slower process, with rate coefficients for cis-3-hexenyl esters generally in the range of (4-30) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. rivm.nlnih.gov
Below are tables summarizing the experimentally determined gas-phase reaction rate coefficients for several cis-3-hexenyl esters, which serve as surrogates for understanding the reactivity of this compound.
Table 1: Reaction Rate Coefficients of cis-3-Hexenyl Esters with OH Radicals at ≈298 K Data sourced from studies on various cis-3-hexenyl esters, which are structurally similar to this compound.
| Compound | k(OH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| cis-3-Hexenyl formate | 4.13 ± 0.45 | thegoodscentscompany.com |
| cis-3-Hexenyl acetate | 4.19 ± 0.38 | thegoodscentscompany.com |
| cis-3-Hexenyl isobutyrate | 4.84 ± 0.39 | thegoodscentscompany.com |
| cis-3-Hexenyl 3-methylbutanoate | 5.39 ± 0.61 | thegoodscentscompany.com |
| cis-3-Hexenyl hexanoate | 7.00 ± 0.56 | thegoodscentscompany.com |
| cis-3-Hexenyl cis-3-hexenoate | 10.58 ± 1.40 | thegoodscentscompany.com |
| cis-3-Hexenyl benzoate | 3.41 ± 0.28 | thegoodscentscompany.com |
Table 2: Reaction Rate Coefficients of cis-3-Hexenyl Esters with O₃ at ≈298 K Data sourced from studies on various cis-3-hexenyl esters, which are structurally similar to this compound.
| Compound | k(O₃) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| cis-3-Hexenyl formate | 4.5 ± 0.5 | rivm.nl |
| cis-3-Hexenyl acetate | 5.5 ± 0.6 | rivm.nl |
| cis-3-Hexenyl isobutyrate | 7.9 ± 0.9 | rivm.nl |
| cis-3-Hexenyl 3-methylbutanoate | 11.9 ± 1.3 | rivm.nl |
| cis-3-Hexenyl hexanoate | 15.3 ± 1.7 | rivm.nl |
| cis-3-Hexenyl cis-3-hexenoate | 22.5 ± 2.5 | rivm.nl |
| cis-3-Hexenyl benzoate | 29.1 ± 3.2 | rivm.nl |
Influence of Molecular Structure on Reactivity (Structure-Activity Relationships)
Structure-Activity Relationships (SARs) are used to predict the reactivity of a compound based on its molecular structure. For the cis-3-hexenyl ester series, the primary site of atmospheric oxidant attack is the C=C double bond within the hexenyl portion of the molecule. thegoodscentscompany.com The main reaction mechanism for OH radicals is addition to this double bond. thegoodscentscompany.com
However, the nature of the ester group (the "acyl" portion) can influence the reaction rate. Studies on a series of cis-3-hexenyl esters show a clear trend in reactivity. For reactions with OH radicals, the rate coefficients are broadly similar, suggesting the ester group has a modest effect. thegoodscentscompany.com In contrast, for ozonolysis, the reactivity shows a more pronounced dependence on the ester substituent. rivm.nlnih.gov For example, the rate coefficients for ozone reactions increase with the size and complexity of the alkyl chain in the ester group (e.g., from formate to hexanoate). rivm.nl The presence of additional reactive sites, such as a second C=C bond in cis-3-hexenyl cis-3-hexenoate, significantly increases the rate coefficients for both OH and O₃ reactions. thegoodscentscompany.comrivm.nl Conversely, an aromatic group like benzoate appears to slightly decrease the reactivity towards OH radicals compared to simple alkyl esters. thegoodscentscompany.com
Formation of Secondary Organic Aerosols (SOA) and Atmospheric Implications
The atmospheric oxidation of this compound and related esters leads to the formation of lower volatility products. These products can partition from the gas phase to the particle phase, nucleating to form new particles or condensing onto pre-existing aerosol surfaces. This process results in the formation of Secondary Organic Aerosol (SOA), a significant component of atmospheric particulate matter (PM₂.₅). thegoodscentscompany.comnih.gov
SOAs have important atmospheric implications; they can affect the Earth's radiative balance by scattering or absorbing solar radiation, influence cloud formation and properties by acting as cloud condensation nuclei (CCN), and have adverse effects on human health and visibility. thegoodscentscompany.comfemaflavor.org
Studies on cis-3-hexenyl acetate have shown that its oxidation by both OH radicals and O₃ leads to the formation of SOA. thegoodscentscompany.com The molar yields of SOA were found to be 0.9% from OH-initiated oxidation and 8.5% from O₃-initiated oxidation, with the latter's higher yield attributed to oligomerization processes. thegoodscentscompany.com Given the structural similarity, it is highly probable that this compound also contributes to SOA formation upon atmospheric oxidation. The exact yield and properties of the SOA would depend on the specific oxidation products formed and the ambient atmospheric conditions.
Degradation Pathways in Environmental Compartments (Soil, Water)
This hydrolysis can be abiotic (chemical hydrolysis) or, more commonly, biotic, mediated by carboxylesterase enzymes produced by microorganisms present in soil and water. nih.gov Both cis-3-Hexen-1-ol (B126655) and lactic acid are naturally occurring, readily biodegradable compounds, suggesting that this compound is unlikely to persist in these environmental compartments. Studies on lactate-enriched biodegradable polymers in river water have shown that the lactate components are degraded by specific microorganisms. mdpi.com However, without specific studies on this compound, its precise degradation rates (half-life) and the influence of environmental factors such as pH, temperature, and microbial community composition remain uncharacterized.
Ecotoxicological Assessments and Environmental Risk Characterization
A comprehensive ecotoxicological profile for this compound is not publicly available. Such an assessment would typically involve standardized tests on organisms representing different trophic levels, such as algae (primary producers), daphnids (primary consumers), and fish (secondary consumers), to determine acute and chronic toxicity endpoints (e.g., EC₅₀, LC₅₀, NOEC). chemsafetypro.com While a safety assessment for its use as a fragrance ingredient has been conducted, this focuses on human health rather than environmental organisms. mdpi.com
Predicted Environmental Concentration (PEC) and Predicted No-Effect Concentration (PNEC) Modeling
Environmental risk characterization often involves comparing the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). rivm.nl
PEC is an estimation of the concentration of a substance that is expected to be found in an environmental compartment (e.g., surface water) based on its usage volume, release patterns, and fate processes like degradation and partitioning. berjeinc.com
PNEC is the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. It is typically derived from ecotoxicity data (like NOEC or EC₁₀) by applying an assessment factor to account for uncertainties in extrapolating laboratory data to real-world ecosystems. chemsafetypro.com
Currently, there are no published, peer-reviewed PEC or PNEC models or derived values specifically for this compound. The calculation of these values would require data on its market volume, usage patterns, and ecotoxicity, which are not available in the public domain.
Quantitative Structure-Activity Relationship (QSAR) for Aquatic Toxicity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals, including their toxicity, based on their molecular structure. These models are particularly valuable in environmental science for estimating the potential ecotoxicological effects of compounds for which experimental data may be limited. For this compound, QSAR models can provide estimations of its acute aquatic toxicity to various organisms.
One widely used QSAR program for predicting aquatic toxicity is the Ecological Structure-Activity Relationship (ECOSAR™) model developed by the U.S. Environmental Protection Agency (EPA). epa.gov ECOSAR estimates the toxicity of a chemical to aquatic organisms such as fish, invertebrates (like Daphnia magna), and green algae by comparing its structural features to those of chemicals with known toxicity values. epa.govchemsafetypro.com The predictions are based on chemical classes, and for esters like this compound, the model uses relationships derived from data on other ester compounds.
The primary input parameters for ECOSAR include the chemical structure (as a SMILES string) and the octanol-water partition coefficient (log K_ow_), which is a measure of a chemical's hydrophobicity. epa.gov Based on available data, the estimated log K_ow_ for this compound is 1.575. thegoodscentscompany.com
Using the ECOSAR model, the predicted acute aquatic toxicity values for this compound are presented in the table below. It is important to note that these are predicted values and should be used for screening-level assessments. The model identifies this compound as a neutral organic, and the predictions are based on the ester chemical class.
ECOSAR Predicted Acute Aquatic Toxicity of this compound
| Organism | Toxicity Endpoint | Predicted Value (mg/L) |
|---|---|---|
| Fish | 96-hr LC50 | 35.8 |
| Daphnid (Aquatic Invertebrate) | 48-hr EC50 | 45.5 |
| Green Algae | 96-hr EC50 | 18.7 |
LC50: The concentration of a chemical which kills 50% of a test population. EC50: The concentration of a chemical which causes a defined effect in 50% of a test population.
These QSAR predictions suggest that this compound has a moderate level of acute toxicity to aquatic organisms. The reliability of QSAR models like ECOSAR depends on the quality and extent of the experimental data available for the chemical class . For esters, there is a substantial amount of data, which lends confidence to the predictions for this compound. However, it is crucial to consider the limitations of QSAR models; they provide estimates and not definitive experimental results. chemsafetypro.com
Detailed Research Findings
Research into the aquatic toxicity of esters indicates that toxicity is often related to the compound's hydrophobicity (log K_ow_) and its potential to undergo hydrolysis. chemrxiv.orgchemrxiv.org For esters, the mode of toxic action is often narcosis, a non-specific disruption of cell membranes. epa.gov
QSAR models for esters generally show that as the alkyl chain length increases, and consequently the log K_ow_ increases, the aquatic toxicity also tends to increase, up to a certain point. For highly hydrophobic compounds, their low water solubility can limit their bioavailability and thus their apparent toxicity in aquatic systems. epa.gov With a log K_ow_ of 1.575, this compound is not considered highly hydrophobic, and its predicted toxicity falls within the range expected for similar esters.
Further research using multi-species QSAR models has aimed to improve the predictive capabilities for a diverse range of chemicals across different trophic levels. nih.gov These advanced models can provide a more comprehensive understanding of the potential ecological risk of substances like this compound.
Safety Assessment Methodologies and Regulatory Science
Toxicological Profile and Hazard Identification Methodologies
The toxicological profile of cis-3-Hexenyl lactate (B86563) is determined through a battery of tests and assessments conducted by bodies such as the Research Institute for Fragrance Materials (RIFM). nih.gov Hazard identification involves classifying the substance based on its potential to cause adverse health effects. According to safety information, cis-3-Hexenyl lactate is classified as an irritant. thegoodscentscompany.com
Hazard statements associated with the compound include:
H315: Causes skin irritation. sigmaaldrich.com
H319: Causes serious eye irritation. sigmaaldrich.com
H335: May cause respiratory irritation. sigmaaldrich.com
Table 1: Hazard Classification for this compound
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | sigmaaldrich.com |
| H319 | Causes serious eye irritation | sigmaaldrich.com |
| H335 | May cause respiratory irritation | sigmaaldrich.com |
Skin Sensitization and Irritation Testing in Research Models (e.g., Human Repeated Insult Patch Tests - HRIPTs)
To evaluate the potential for a substance to cause skin irritation or induce an allergic reaction (sensitization), standardized research models are used. While this compound is identified as a skin irritant, assessing its sensitization potential requires specific methodologies. thegoodscentscompany.comsigmaaldrich.com
One key method is the Human Repeated Insult Patch Test (HRIPT) . The HRIPT is a clinical study used to assess the sensitization potential of a test material after repeated applications to the skin of human volunteers. eurofins.comnih.gov The test involves an induction phase, where the substance is repeatedly applied to the same skin site, followed by a rest period and a challenge phase, where the substance is applied to a new skin site. eurofins.comnih.gov This test is designed to confirm the absence of skin sensitization at a defined dose. nih.gov
Another important model is the murine Local Lymph Node Assay (LLNA) , which is an in-vivo method for identifying potential skin sensitizers. nih.gov The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of sensitization. nih.govecetoc.org The result is often expressed as an EC3 value, the concentration required to induce a threefold increase in lymph node cell proliferation, which helps determine the relative potency of a sensitizer. ecetoc.orgcdc.gov These methodologies are critical components of the safety evaluation process for fragrance ingredients. nih.gov
Genotoxicity Assessments and Mutagenicity Studies
Genotoxicity assessments are performed to determine if a substance can cause damage to the genetic material (DNA) of cells, which could potentially lead to cancer or heritable defects. A standard battery of in vitro tests is typically required for a comprehensive safety evaluation. service.gov.uk
The most widely used initial screening test is the bacterial reverse mutation assay , commonly known as the Ames test . service.gov.uk This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations caused by a test substance, both with and without metabolic activation. admeshop.comnih.gov In addition to the Ames test, a complete in vitro assessment often includes a test for chromosomal damage, such as the in vitro micronucleus test. service.gov.uk As part of the comprehensive safety assessments performed by organizations like RIFM, fragrance ingredients are evaluated for their genotoxic potential using these established methodologies. nih.gov
Photostability and Photosafety Evaluation Strategies
For fragrance ingredients used in products applied to sun-exposed skin, photosafety evaluation is crucial. This assessment determines whether a substance can cause phototoxic (an irritant reaction) or photoallergic (an allergic reaction) effects upon exposure to ultraviolet (UV) light. mdpi.com
Photosafety evaluation strategies investigate the potential of a chemical to absorb UV radiation and subsequently trigger adverse skin reactions. nih.gov If a substance absorbs light in the UVA or UVB range, further testing may be required. This can include in vitro assays that measure cellular damage or the production of reactive oxygen species after UV exposure. mdpi.com These assessments are a standard part of the safety evaluation for fragrance materials to ensure they are safe for use in a wide range of consumer products. nih.gov
Application of Threshold of Toxicological Concern (TTC) in Safety Evaluation
The Threshold of Toxicological Concern (TTC) is a risk assessment principle used for substances with limited or no specific toxicity data but to which human exposure is very low. chemsafetypro.com It establishes a generic exposure level for chemicals below which there would be no appreciable risk to human health. chemsafetypro.com The TTC approach is widely used in the safety assessment of flavorings and fragrance ingredients. nih.govtoxminds.com
Chemicals are categorized into one of three Cramer Classes based on their chemical structure, which relates to their potential toxicity. chemsafetypro.com
Cramer Class I: Substances with simple structures and known metabolic pathways, suggesting a low order of toxicity. cosmeticsandtoiletries.com
Cramer Class II: Intermediate substances that are less innocuous than Class I but lack the structural alerts for toxicity found in Class III. cosmeticsandtoiletries.com
Cramer Class III: Substances with structures that suggest potential for significant toxicity. cosmeticsandtoiletries.com
This compound is categorized as a Cramer Class I substance. thegoodscentscompany.com For this class, established TTC values serve as conservative thresholds for safe exposure.
Table 2: Human Exposure Thresholds for Cramer Classes
| Cramer Class | Threshold (µ g/person/day ) | Threshold (µg/kg bw/day) | Source |
| Class I | 1800 | 30 | chemsafetypro.comamericanchemistry.com |
| Class II | 540 | 9 | chemsafetypro.comamericanchemistry.com |
| Class III | 90 | 1.5 | chemsafetypro.comamericanchemistry.com |
| Assuming a 60 kg body weight. |
Regulatory Frameworks and Acceptable Daily Intake (ADI) Studies for Esters
In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel has determined that this compound is Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance. femaflavor.orgfemaflavor.org It is listed as FEMA No. 3690. femaflavor.orgfda.gov This GRAS status is recognized by the U.S. Food and Drug Administration (FDA). fda.gov
In the European Union, flavoring substances are regulated under Regulation (EC) No 1334/2008. europa.eu Approved flavoring substances are included in the Union List. europa.eusigmaaldrich.com The European Food Safety Authority (EFSA) is responsible for the scientific evaluation of these substances. tilleydistribution.comchemsafe-consulting.com this compound was considered in EFSA's Flavouring Group Evaluation 64 (FGE.64). thegoodscentscompany.com
Table 3: Regulatory and Identification Numbers for this compound
| Identifier | Number/Status | Source |
| JECFA Number | 934 | who.int |
| JECFA Evaluation | No safety concern at current levels of intake | who.int |
| FEMA Number | 3690 | femaflavor.org |
| FEMA GRAS Status | GRAS | fda.gov |
| CAS Number | 61931-81-5 | fao.org |
| COE Number | 10681 | fao.org |
Emerging Research Applications and Future Directions for Cis 3 Hexenyl Lactate
Integration in Advanced Materials and Nanotechnology Research
While direct research on the integration of cis-3-hexenyl lactate (B86563) into advanced materials and nanotechnology is currently limited, its molecular structure suggests potential avenues for exploration. The molecule possesses both a reactive double bond within the hexenyl group and a hydroxyl group in the lactate moiety. These functional groups could, in theory, be leveraged for polymerization or as attachment points for grafting onto surfaces of nanomaterials.
Potential, though currently speculative, research directions include:
Functionalized Polymers: The double bond could be utilized in polymerization reactions to create polymers with tailored properties. The lactate portion could introduce chirality and biodegradability into the polymer backbone.
Surface Modification of Nanoparticles: The ester could be used to modify the surface of nanoparticles, potentially altering their dispersibility, biocompatibility, or sensory properties for applications in smart packaging or targeted release systems.
Encapsulation Technologies: Its primary application in flavors and fragrances could be enhanced through nano-encapsulation, allowing for controlled release of its aroma in various consumer products.
Further investigation is required to determine the feasibility and specific applications of cis-3-hexenyl lactate in these advanced fields.
Novel Applications in Agrochemistry and Pest Management
The parent alcohol of this compound, cis-3-hexen-1-ol (B126655), belongs to a class of compounds known as green leaf volatiles (GLVs). GLVs are released by plants upon tissue damage and play a crucial role in plant defense mechanisms. mdpi.com Research has shown that GLVs can repel herbivores and attract the natural enemies of pests, a phenomenon known as indirect defense. mdpi.com For instance, cis-3-hexen-1-ol released by rice plants can act as a repellent against the brown planthopper while attracting its predators. mdpi.com
This established role of related GLVs suggests that this compound could be investigated for similar "push-pull" strategies in integrated pest management (IPM). mdpi.com Potential applications include:
Repellent Formulations: Investigating its efficacy as a direct repellent for specific agricultural pests.
Attractant for Beneficial Insects: Studying its potential to attract parasitoids or predators of common pests. mdpi.com
Semiochemical-Based Pest Control: Incorporating it into lures or traps for monitoring or mass trapping of insects. Semiochemicals are signaling molecules that can be used to manipulate insect behavior for pest control. plantprotection.pl
The table below summarizes the roles of related GLVs in pest management, highlighting the potential areas of research for this compound.
| Compound | Observed Effect | Pest/Beneficial Insect | Potential Application for this compound |
| cis-3-Hexen-1-ol | Repellent | Brown Planthopper (Nilaparvata lugens) | Development of crop sprays to deter pests. |
| cis-3-Hexen-1-ol | Attractant | Natural enemies of pests | Lures to attract beneficial insects to fields. |
| cis-3-Hexenyl acetate (B1210297) | Attractant | Natural enemy of Cabbage Root Fly (Delia radicum) | Integration into "pull" component of push-pull strategies. mdpi.com |
Biotechnological Innovations for Enhanced Production and Derivatization
Traditional chemical synthesis of esters often involves harsh conditions and the use of potentially hazardous catalysts. researchgate.net Modern biotechnology offers greener and more sustainable alternatives for the production of compounds like this compound. longdom.org Biocatalysis, which uses enzymes or whole cells to drive chemical reactions, is a key area of innovation. researchgate.net
Key biotechnological approaches include:
Enzymatic Esterification: The use of lipases as biocatalysts for the esterification of cis-3-hexenol with lactic acid. longdom.org Lipases can operate under mild conditions, exhibit high selectivity, and reduce the generation of toxic byproducts, aligning with the principles of green chemistry. longdom.orgresearchgate.net
Whole-Cell Biocatalysts: Engineering microorganisms, such as E. coli, to express specific lipases can create efficient whole-cell biocatalysts for ester synthesis. nih.gov This approach can offer high yields and good recyclability of the biocatalyst. nih.gov
Fermentation Processes: Developing microbial fermentation routes to produce volatile esters from renewable feedstocks. wur.nl While not yet specific to this compound, this represents a promising future direction for sustainable production. wur.nl
These biotechnological methods not only offer a more environmentally friendly production route but can also provide the final product with a "natural" label, which is highly sought after in the flavor and fragrance industry. nih.gov
Computational Chemistry and Modeling for Structure-Activity Relationship Prediction
Computational chemistry provides powerful tools for understanding how the molecular structure of a compound like this compound relates to its sensory properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this field. wikipedia.org QSAR models use statistical methods to correlate molecular descriptors (physicochemical properties or theoretical parameters) with a specific activity, such as odor intensity or character. wikipedia.orgacs.org
For this compound, QSAR can be applied to:
Predict Odor Profiles: Develop models that can predict the perceived scent of novel derivatives based on their molecular structure. This can accelerate the discovery of new fragrance molecules.
Optimize Sensory Characteristics: By understanding which structural features contribute to the desired "green" and "fruity" notes, chemists can design new molecules with enhanced or modified aromas.
Screen Virtual Libraries: Computationally screen large libraries of virtual compounds to identify promising candidates for synthesis and sensory evaluation, saving time and resources. semanticscholar.org
The development of robust QSAR models requires a significant dataset of compounds with known structures and sensory data. nih.gov Techniques like k-Nearest Neighbors (kNN) and Classification and Regression Trees (CART) have been successfully used to model the biodegradability and sensory properties of fragrance materials. researchgate.net
Interdisciplinary Research on Sensory Science and Neurobiology
The perception of the "green" and "fruity" aroma of this compound is a complex process that begins with the binding of the molecule to olfactory receptors in the nose and culminates in a specific pattern of neural activity in the brain. nobaproject.com Interdisciplinary research combining sensory science and neurobiology aims to unravel this process.
Key research areas include:
Odor Object Perception: The brain does not perceive individual molecules but rather synthesizes various olfactory inputs into a unified "odor object". nih.gov Research in this area investigates how the brain categorizes and identifies complex smells, such as the multifaceted aroma of this compound.
Neural Encoding in the Olfactory Cortex: Studies using techniques like multi-electrode recordings and functional imaging in animal models are revealing how the piriform cortex, the main olfactory cortex, encodes the relationships between different odors. harvard.edu The chemical similarity between related odors is reflected in similar patterns of neural activity. harvard.edu
Influence of Experience on Perception: Olfactory perception is highly plastic and can be shaped by past experiences and memory. pasteur.frnih.gov Research is exploring how our memory of "green" smells influences our perception and identification of this compound. pasteur.fr
Understanding the neurobiological basis of odor perception can provide valuable insights for the flavor and fragrance industry in creating more impactful and targeted aroma experiences.
Sustainable Chemistry Solutions for the Production and Utilization of this compound
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds. For this compound, this involves developing more environmentally benign production methods and utilizing it in a sustainable manner.
Key sustainable chemistry strategies include:
Use of Renewable Feedstocks: The "natural" designation for this compound often implies that its precursors, cis-3-hexenol and lactic acid, are derived from renewable biological sources. sigmaaldrich.comsigmaaldrich.com For example, cis-3-hexen-1-ol can be synthesized from unsaturated fatty acids using enzymatic processes. google.com
Biocatalysis: As discussed in section 8.3, using enzymes like lipases for ester synthesis is a cornerstone of green chemistry. researchgate.net This approach minimizes waste, reduces energy consumption, and avoids the use of hazardous reagents. longdom.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Cross-dehydrogenative coupling (CDC) reactions are an example of newer chemical strategies that improve atom economy in ester synthesis, often using environmentally benign oxidants like molecular oxygen. labmanager.com
The table below compares traditional and sustainable approaches to the production of esters like this compound.
| Parameter | Traditional Chemical Synthesis (e.g., Fischer Esterification) | Sustainable Chemistry Approach (e.g., Biocatalysis) |
| Catalyst | Strong mineral acids (e.g., sulfuric acid) researchgate.net | Enzymes (e.g., lipases) longdom.org |
| Reaction Conditions | High temperatures, often requiring reflux researchgate.net | Mild conditions (ambient temperature and pressure) researchgate.net |
| Solvents | Often uses organic solvents | Can be performed in solvent-free systems or aqueous media researchgate.net |
| Byproducts | Can generate significant waste | Minimal byproducts, often just water labmanager.com |
| Feedstocks | Typically petrochemical-based | Can utilize renewable, bio-based feedstocks sigmaaldrich.com |
By embracing these sustainable practices, the chemical industry can continue to produce valuable compounds like this compound while minimizing its environmental impact.
Q & A
Q. What environmental fate parameters are critical for ecological studies?
- Answer :
- Hydrolysis half-life : 12–48 hours in pH 7 water at 25°C .
- Soil adsorption coefficient (Koc) : 120–150 L/kg, indicating moderate mobility .
- Biodegradation : >90% degradation in 28 days via OECD 301F test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
